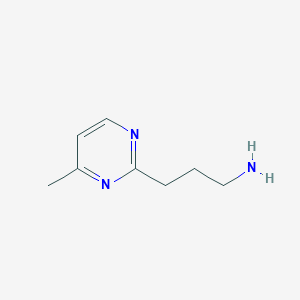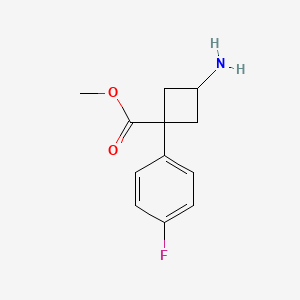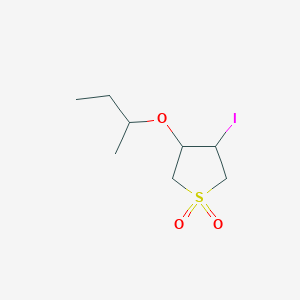
3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C8H16O3S It is a derivative of tetrahydrothiophene, featuring a sec-butoxy group and an iodine atom attached to the tetrahydrothiophene ring, along with a sulfone group (1,1-dioxide)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring through a cyclization reaction.
Introduction of the Sec-butoxy Group: The sec-butoxy group is introduced via a nucleophilic substitution reaction, where a suitable sec-butyl halide reacts with the tetrahydrothiophene ring.
Oxidation to Sulfone: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group (1,1-dioxide), typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, alkoxides, under conditions like heating or using a catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Functionalized tetrahydrothiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Potential use in the study of biological systems, particularly in the investigation of sulfur-containing compounds and their interactions with biological molecules.
Medicine: Exploration of its potential as a pharmacophore in drug design, particularly for compounds targeting sulfur-containing enzymes or pathways.
Industry: Use in the development of specialty chemicals, such as surfactants, lubricants, and additives.
Mechanism of Action
The mechanism of action of 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide would depend on its specific application. In general, the compound’s effects are likely mediated through its interactions with molecular targets such as enzymes, receptors, or other proteins. The presence of the sulfone group may enhance its binding affinity to certain targets, while the iodine atom and sec-butoxy group may influence its reactivity and solubility.
Comparison with Similar Compounds
3-(Sec-butoxy)-4-chlorotetrahydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of iodine.
3-(Sec-butoxy)-4-bromotetrahydrothiophene 1,1-dioxide: Similar structure but with a bromine atom instead of iodine.
3-(Sec-butoxy)-4-fluorotetrahydrothiophene 1,1-dioxide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 3-(Sec-butoxy)-4-iodotetrahydrothiophene 1,1-dioxide makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C8H15IO3S |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
3-butan-2-yloxy-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15IO3S/c1-3-6(2)12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3 |
InChI Key |
XKOZNRFBXIIFCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CS(=O)(=O)CC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


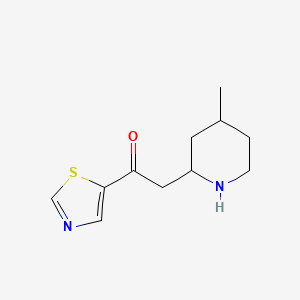
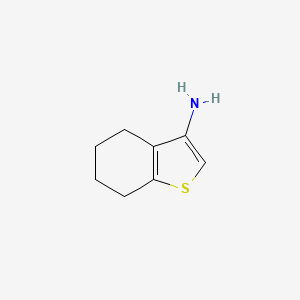

![2-Amino-[1,2,4]triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B15271555.png)
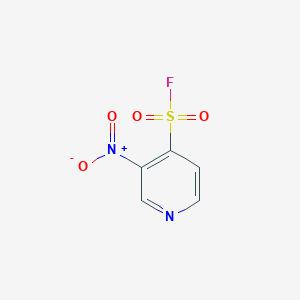
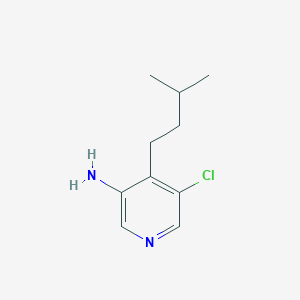
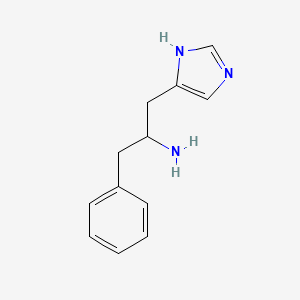
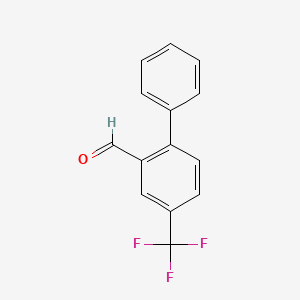
![3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B15271587.png)
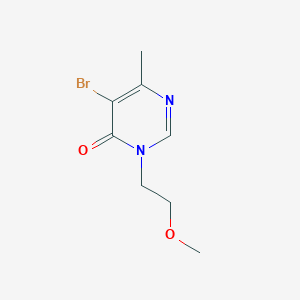
![N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B15271597.png)

